An In-depth Technical Guide to (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid
An In-depth Technical Guide to (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid is a substituted pyrazole derivative featuring a carboxylic acid moiety.[1][2] The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[3][4][5][6] This technical guide provides a comprehensive overview of the known chemical properties, a logical synthetic approach based on established pyrazole chemistry, and potential applications in drug discovery for this specific molecule. While detailed experimental data for this particular compound is not extensively available in peer-reviewed literature, this guide synthesizes foundational knowledge of pyrazole chemistry to offer valuable insights for researchers.
Chemical Identity and Physicochemical Properties
(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid is a heterocyclic compound with the systematic IUPAC name 2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetic acid.[2] Its structure is characterized by a central pyrazole ring substituted with two methyl groups at positions 3 and 5, an acetyl group at position 4, and an acetic acid group attached to the nitrogen at position 1.[1][2]
Chemical Structure
Caption: 2D Chemical Structure of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 890092-87-2 | [7][8][9] |
| Molecular Formula | C₉H₁₂N₂O₃ | [2] |
| Molecular Weight | 196.20 g/mol | [2] |
| IUPAC Name | 2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetic acid | [2] |
| Physical Form | Solid | [7] |
| Purity | 95% (as commercially available) | [7] |
| Storage | Ambient Temperature | [7] |
| Computed XLogP3 | 0.4 | [2] |
Note: The XLogP3 value suggests a relatively low lipophilicity, which may indicate moderate water solubility. However, experimental verification is crucial.
Synthesis and Characterization
A specific, peer-reviewed synthesis protocol for (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid is not currently available. However, based on established methodologies for the synthesis of substituted pyrazoles, a logical and efficient synthetic route can be proposed. The foundational principle for pyrazole ring formation is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10]
Proposed Synthetic Pathway
The synthesis would likely proceed in a multi-step fashion, beginning with the formation of the substituted pyrazole core, followed by the introduction of the acetic acid moiety.
Caption: Proposed multi-step synthesis of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid.
Causality Behind Experimental Choices:
-
Step 1: Pyrazole Ring Formation: The Knorr pyrazole synthesis is a classic and reliable method. The choice of acetylacetone as the 1,3-dicarbonyl starting material directly provides the 3- and 5-methyl substituents. Nitration prior to cyclization is a strategic choice to introduce a functional group at the 4-position that can be later converted to the acetyl group.
-
Step 2: N-Alkylation: Alkylation of the pyrazole nitrogen with ethyl bromoacetate is a standard procedure to introduce the acetic acid ester moiety.[11] The use of a base like potassium carbonate is essential to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack.
-
Step 3: Reduction of the Nitro Group: The nitro group is a versatile precursor to an amino group. Catalytic hydrogenation or reduction with metals in acidic media (like SnCl₂/HCl) are common and effective methods.
-
Step 4: Acetylation: The resulting amino group can be readily acetylated using standard reagents like acetyl chloride or acetic anhydride.
-
Step 5: Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the carboxylic acid, typically achieved under basic conditions with subsequent acidification.
Characterization Workflow
The identity and purity of the synthesized (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid would be confirmed using a suite of standard analytical techniques.
Caption: Standard workflow for the characterization of the target compound.
Expected Spectral Data:
While experimental spectra for this specific compound are not available, predictions can be made based on its structure:
-
¹H NMR: Signals corresponding to the two distinct methyl groups on the pyrazole ring, the acetyl methyl group, the methylene protons of the acetic acid moiety, and the acidic proton of the carboxylic acid would be expected.
-
¹³C NMR: Resonances for the carbons of the pyrazole ring, the two ring-attached methyl groups, the acetyl carbonyl and methyl carbons, and the carboxylic acid carbonyl and methylene carbons would be anticipated.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the acetyl group, the C=O stretching of the carboxylic acid, and the broad O-H stretching of the carboxylic acid would be prominent.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be observed, along with characteristic fragmentation patterns.
Potential Applications in Drug Development
The pyrazole nucleus is a well-established pharmacophore, present in numerous approved drugs with a wide range of therapeutic applications.[12][4][6] These include anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[4][5][6] The presence of both a carboxylic acid and an acetyl group on the (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid scaffold provides multiple points for potential interaction with biological targets and for further chemical modification.
Potential Therapeutic Areas of Interest
-
Anti-inflammatory Agents: Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, a key target in inflammation. The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Agents: The pyrazole scaffold has been incorporated into various compounds with demonstrated anticancer activity, targeting a range of signaling pathways.[12][5]
-
Antimicrobial Agents: Pyrazole derivatives have shown promise as antibacterial and antifungal agents.[4][5]
The acetic acid moiety makes this compound a valuable intermediate for the synthesis of more complex molecules, such as amides and esters, allowing for the exploration of a wider chemical space in drug discovery programs.[13]
Conclusion
(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid is a compound of significant interest due to its pyrazole core, a privileged scaffold in medicinal chemistry. While a detailed body of experimental data for this specific molecule is yet to be established in the public domain, this guide provides a solid foundation for researchers by outlining its chemical identity, proposing a logical synthetic strategy, and highlighting its potential in drug discovery. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential.
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Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC. [Link]
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